BenchChemオンラインストアへようこそ!

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Medicinal chemistry Physicochemical profiling Solubility optimization

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS 1052551-57-1) is a synthetic, racemic 4-aryl-hydantoin-1-acetic acid derivative with the molecular formula C₁₂H₁₀F₂N₂O₄ and a molecular weight of 284.22 g/mol. The compound belongs to the (4-aryl-2,5-dioxoimidazolidin-1-yl)acetic acid chemotype, a scaffold documented in patent literature as a key synthetic intermediate for chiral, non-racemic pharmaceutical active compounds targeting platelet aggregation inhibition.

Molecular Formula C12H10F2N2O4
Molecular Weight 284.219
CAS No. 1052551-57-1
Cat. No. B2478655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
CAS1052551-57-1
Molecular FormulaC12H10F2N2O4
Molecular Weight284.219
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H10F2N2O4/c1-12(6-2-3-7(13)8(14)4-6)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18)
InChIKeyAHGHVVOXDHGYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid (CAS 1052551-57-1): Class Identity and Core Structural Features


2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS 1052551-57-1) is a synthetic, racemic 4-aryl-hydantoin-1-acetic acid derivative with the molecular formula C₁₂H₁₀F₂N₂O₄ and a molecular weight of 284.22 g/mol [1]. The compound belongs to the (4-aryl-2,5-dioxoimidazolidin-1-yl)acetic acid chemotype, a scaffold documented in patent literature as a key synthetic intermediate for chiral, non-racemic pharmaceutical active compounds targeting platelet aggregation inhibition [2]. The defining structural feature is the 3,4-difluorophenyl substituent at the 4-position of the hydantoin ring, accompanied by a 4-methyl group and an N1-acetic acid side chain, which collectively differentiate it from mono-fluorinated, non-fluorinated, and regioisomeric difluorinated analogs.

Why 4-Aryl-Hydantoin-1-Acetic Acid Analogs Cannot Be Freely Substituted for CAS 1052551-57-1


Within the (4-aryl-2,5-dioxoimidazolidin-1-yl)acetic acid class, the identity and position of aryl substituents fundamentally alter computed physicochemical descriptors—including lipophilicity (XLogP3), hydrogen bond acceptor count, and topological polar surface area—which govern solubility, membrane permeability, and molecular recognition in downstream biological or catalytic applications [1]. Patent literature explicitly establishes that the pharmacological activity of hydantoin derivatives in this class depends on the configuration at C-4 and the nature of the aryl substituent, with fluorine substitution being specifically claimed for modulating reactivity and biological potency [2]. Consequently, substituting CAS 1052551-57-1 with a non-fluorinated, mono-fluorinated, or regioisomeric difluoro analog cannot be assumed to preserve binding affinity, pharmacokinetic profile, or synthetic reactivity without re-validation, particularly when the target compound serves as a building block in a patent-defined synthetic route requiring specific electronic and steric parameters.

Quantitative Differentiation Evidence for CAS 1052551-57-1 Versus Its Closest Analogs


Increased Hydrogen Bond Acceptor Capacity Relative to Mono-Fluorinated and Non-Fluorinated Analogs

The 3,4-difluorophenyl substitution confers 6 hydrogen bond acceptor (HBA) sites to CAS 1052551-57-1, compared with 5 HBA sites for the 4-fluorophenyl analog (CAS 956327-03-0) and 4 HBA sites for the non-fluorinated phenyl analog (CAS 726-88-5) [1]. This difference arises from the additional fluorine atom on the phenyl ring, which introduces an extra HBA locus. The 2,4-difluorophenyl regioisomer (CAS 1152642-09-5) also possesses 6 HBA sites, but the positional arrangement may result in distinct intramolecular and intermolecular hydrogen bonding geometries [2]. Higher HBA count is directly relevant to aqueous solubility, protein-ligand binding, and chromatographic retention behavior, making CAS 1052551-57-1 distinguishable from less fluorinated analogs for applications where enhanced polarity is required.

Medicinal chemistry Physicochemical profiling Solubility optimization

Modulated Lipophilicity (XLogP3) Profile Differentiating 3,4-Difluoro from Mono-Fluoro and Non-Fluorinated Analogs

The computed XLogP3 value for CAS 1052551-57-1 is 0.8, compared with 0.7 for the 4-fluorophenyl mono-fluoro analog (CAS 956327-03-0) and 0.6 for the non-fluorinated phenyl analog (CAS 726-88-5) [1]. The 2,4-difluorophenyl regioisomer (CAS 1152642-09-5) shares an XLogP3 of 0.8, indicating that while the total fluorine count governs the gross lipophilicity shift, the positional arrangement (3,4- vs. 2,4-) may still differentiate the compounds via steric and electronic effects on local dipole moment and molecular recognition [2]. The incremental XLogP3 increase of +0.1 to +0.2 relative to less fluorinated comparators corresponds to approximately 1.3- to 1.6-fold higher predicted octanol-water partition, which can impact passive membrane permeability predictions and Caco-2 permeability estimates in early ADME screening.

ADME prediction Lipophilicity optimization Lead optimization

Patent-Defined Utility as a Key Synthetic Intermediate in a Chiral Resolution Pathway for Platelet Aggregation Inhibitors

U.S. Patent 6,018,053 (Holla et al., 2000) explicitly claims a process for preparing chiral, nonracemic (4-aryl-2,5-dioxoimidazolidin-1-yl)acetic acids of formula I, where R¹ includes fluorine and R² includes methyl [1]. CAS 1052551-57-1 maps directly to this formula (R¹ = 3,4-difluoro; R² = methyl). The patent teaches that these compounds are useful intermediates for preparing pharmaceutical actives that inhibit cell-cell adhesion, specifically platelet aggregation, as described in PCT/EP94/03491 [2]. The chiral resolution process at the hydantoinacetic acid stage—using salt formation with a chiral, nonracemic amino compound—enables industrial-scale production of enantiomerically enriched active pharmaceutical ingredients. The presence of two fluorine atoms in the 3,4-positions provides a distinct electronic environment that influences both the Bucherer reaction cyclization efficiency and the subsequent N1-alkylation step [3].

Process chemistry Patent synthesis route Platelet aggregation inhibition

Topological Polar Surface Area and Molecular Weight Differentiation from Non-Fluorinated and Mono-Fluorinated Analogs

CAS 1052551-57-1 has a computed topological polar surface area (TPSA) of 86.7 Ų and a molecular weight of 284.22 g/mol [1]. The non-fluorinated analog (CAS 726-88-5) has MW = 248.23 g/mol and TPSA = 86.7 Ų (identical TPSA due to the same polar atom connectivity), while the mono-fluoro analog (CAS 956327-03-0) has MW = 266.22 g/mol [2]. The TPSA of 86.7 Ų falls within the favorable range for oral bioavailability (typically <140 Ų per Veber's rules), while the molecular weight difference of +36 Da versus the non-fluorinated analog and +18 Da versus the mono-fluoro analog can impact passive diffusion rates and metabolic stability. The 2,4-difluoro regioisomer (CAS 1152642-09-5) is isobaric (MW = 284.22) and has identical TPSA (86.7 Ų), but the different fluorine arrangement alters the electrostatic potential surface, which can affect target binding even when bulk descriptors are identical [3].

Drug-likeness prediction Bioavailability optimization Medicinal chemistry triage

Commercial Availability and Verified Purity Competitiveness for Analog Comparison and Procurement Planning

CAS 1052551-57-1 is commercially available from CymitQuimica (Biosynth brand) in quantities of 50 mg (€534.00) and 500 mg (€1,459.00), with a specified purity of ≥95% . The mono-fluorinated analog (CAS 956327-03-0) is available from Fujifilm Wako (Enamine Ltd.) at prices ranging from ¥43,200 (100 mg) to ¥701,000 (10 g), also at ≥95% purity . The 2,4-difluoro regioisomer (CAS 1152642-09-5) is available from AKSci and Leyan at 95% purity . The 3-chloro-4-fluoro analog (CAS 1152513-96-6) is available from CymitQuimica . This competitive commercial landscape means that CAS 1052551-57-1 can be sourced with documented purity specifications, enabling direct cost-benefit and purity comparisons across the analog series, though no single vendor carries all analogs, which necessitates multi-vendor procurement strategies.

Chemical procurement Building block sourcing Vendor comparison

Recommended Research and Procurement Application Scenarios for CAS 1052551-57-1


Chiral Resolution Process Development for Hydantoin-Based Antiplatelet Agent Synthesis

CAS 1052551-57-1 is the racemic precursor suitable for the patented chiral resolution process described in US 6,018,053 [1]. A process chemistry group developing enantiomerically pure hydantoinacetic acid building blocks for platelet aggregation inhibitors should select this compound over non-fluorinated or mono-fluorinated analogs when the target active pharmaceutical ingredient requires the 3,4-difluorophenyl pharmacophore for optimal target engagement, as the additional fluorine atom modulates both electronic character (HBA count of 6 vs. 4–5 for less fluorinated analogs) and lipophilicity (XLogP3 = 0.8 vs. 0.6–0.7) [2]. The patent-established Bucherer reaction and N1-alkylation pathway provides a validated synthetic route, reducing route-scouting time.

Structure-Activity Relationship (SAR) Exploration of Fluorine Positional Effects in Hydantoin-Based Lead Series

For medicinal chemistry teams conducting systematic SAR around the 4-aryl substituent of hydantoin-1-acetic acid scaffolds, CAS 1052551-57-1 serves as the 3,4-difluoro benchmark in a matrix that includes the 4-fluoro analog (CAS 956327-03-0), the 2,4-difluoro regioisomer (CAS 1152642-09-5), and the 3-chloro-4-fluoro analog (CAS 1152513-96-6) [1]. Despite identical computed XLogP3 (0.8) and TPSA (86.7 Ų) with the 2,4-difluoro isomer, the 3,4-substitution pattern produces a distinct electrostatic potential surface that can lead to differential target binding or off-target profiles [2]. Head-to-head testing of these isomers in target binding assays (e.g., platelet aggregation or P2X7 receptor antagonism) can isolate the contribution of fluorine position to biological activity, independent of bulk physicochemical changes.

Building Block Procurement for Parallel Library Synthesis with Defined Physicochemical Property Gradients

CAS 1052551-57-1 can be incorporated as one member of a rationally designed building block set that creates a stepwise gradient in hydrogen bond acceptor count (4 → 5 → 6) and lipophilicity (XLogP3 0.6 → 0.7 → 0.8) across the phenyl, 4-fluorophenyl, and 3,4-difluorophenyl series respectively [1]. This graded property profile enables parallel library synthesis with controlled, incremental changes in physicochemical parameters, facilitating the deconvolution of lipophilicity-driven versus hydrogen-bonding-driven contributions to potency, selectivity, and ADME properties in a single scaffold. Procurement of the full series from vendors with verified purity (≥95%) ensures batch-to-batch consistency across the library [2].

Quote Request

Request a Quote for 2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.